molecular formula C10H18 B1233880 3-Ethyl-1,5-octadiene

3-Ethyl-1,5-octadiene

Cat. No. B1233880
M. Wt: 138.25 g/mol
InChI Key: DXYBMKOHVHUXNV-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-ethyl-1,5-octadiene is an alkadiene that is 1,5-octadiene substituted by an ethyl group at position 3. It has a role as a metabolite.

Scientific Research Applications

Copolymerization and Polymer Chemistry

3-Ethyl-1,5-octadiene, often referred to as 1,7-octadiene in literature, plays a significant role in copolymerization processes. The copolymerization of ethylene and 1,7-octadiene using constrained-geometry catalysts results in unique insertion modes forming 1,5-disubstituted cyclononane units in the polymer chain (Naga & Toyota, 2004). Furthermore, the polymerization of ethylene with 1,7-octadiene and other non-conjugated dienes using a metallocene catalyst system has been studied, revealing significant effects on the copolymer's structure and degree of crosslinking (Pietikäinen et al., 2000).

Spectroscopy and Metal Complexes

Studies have also focused on the vibrational spectra of 1,5-cyclooctadiene complexes with various metallic ions. These studies provide insights into how these metal complexes, including those with gold and copper, interact with dienes like 1,7-octadiene (Leedham et al., 1973). Such research is crucial for understanding the nature of these compounds and their potential applications in catalysis and material science.

Catalysis and Synthesis

The role of 1,7-octadiene in catalytic processes has been explored as well. For instance, it is used in reactions involving rhenium compounds, where its interaction with decacarbonyldirhenium leads to the formation of complex organic structures (Joshi et al., 1968). Additionally, the catalytic synthesis of octadiene-1,7 from ethylene and cyclohexene using a heterogeneous catalyst highlights an innovative method for synthesizing this compound (Kustov & Furman, 2018).

Kinetic and Thermodynamic Studies

The pyrolysis of 1,7-octadiene has been studied to understand the stability of radicals formed during the process, such as allyl and 4-pentenyl radicals. This research provides valuable insights into the kinetic and thermodynamic properties of these compounds (Tsang & Walker, 1992).

properties

Product Name

3-Ethyl-1,5-octadiene

Molecular Formula

C10H18

Molecular Weight

138.25 g/mol

IUPAC Name

(5E)-3-ethylocta-1,5-diene

InChI

InChI=1S/C10H18/c1-4-7-8-9-10(5-2)6-3/h5,7-8,10H,2,4,6,9H2,1,3H3/b8-7+

InChI Key

DXYBMKOHVHUXNV-BQYQJAHWSA-N

Isomeric SMILES

CC/C=C/CC(CC)C=C

SMILES

CCC=CCC(CC)C=C

Canonical SMILES

CCC=CCC(CC)C=C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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